

1-ethyl-1H-tetrazol-5-amine CAS number 65258-53-9

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-ethyl-1H-tetrazol-5-amine

Cat. No.: B183018

[Get Quote](#)

An In-Depth Technical Guide to **1-ethyl-1H-tetrazol-5-amine** (CAS: 65258-53-9): Synthesis, Properties, and Pharmaceutical Applications

Abstract

This technical guide provides a comprehensive overview of **1-ethyl-1H-tetrazol-5-amine** (CAS: 65258-53-9), a pivotal heterocyclic intermediate in modern medicinal chemistry. We delve into its fundamental physicochemical properties, present a detailed and rationalized synthetic protocol, and outline a robust analytical workflow for its characterization. The core of this guide focuses on the compound's primary application in drug development, elucidating the principle of bioisosterism where the tetrazole moiety serves as a superior surrogate for the carboxylic acid group. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the synthesis, handling, and strategic utilization of this versatile chemical building block.

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, is a privileged structure in medicinal chemistry.^[1] While not found in nature, its unique electronic and steric properties make it an invaluable functional group in drug design. Tetrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating a wide

spectrum of biological activities, including antihypertensive, antiviral, and anti-inflammatory effects.[1][2]

1-ethyl-1H-tetrazol-5-amine is a key derivative that serves as a foundational building block. Its principal value lies in its role as a precursor for more complex active pharmaceutical ingredients (APIs). The strategic importance of this molecule is intrinsically linked to its function as a bioisostere for carboxylic acids, a concept that will be explored in detail in this guide.[2][3] Understanding its synthesis and properties is therefore critical for any research program involved in the development of tetrazole-containing therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties is the bedrock of its successful application in synthesis and formulation. The key properties of **1-ethyl-1H-tetrazol-5-amine** are summarized below.

Property	Value	Source
CAS Number	65258-53-9	[4]
Molecular Formula	C ₃ H ₇ N ₅	[3][4]
Molecular Weight	113.12 g/mol	[3][4]
Melting Point	148-148.5 °C	[3]
Boiling Point (Predicted)	279.4 ± 23.0 °C	[3]
Density (Predicted)	1.55 ± 0.1 g/cm ³	[3]
pKa (Predicted)	2.06 ± 0.10	[4]
Appearance	White solid / powder	

Spectroscopically, the structure is readily confirmed by standard analytical techniques. ¹H NMR spectroscopy would be expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, along with a broad singlet for the amine (-NH₂) protons. ¹³C NMR would reveal three distinct carbon signals. FT-IR spectroscopy is useful for identifying the N-H stretching of the amine group, C-H stretches of the ethyl group, and characteristic ring vibrations of the tetrazole core.[5]

Synthesis and Purification: A Validated Protocol

The synthesis of 1-substituted 5-aminotetrazoles is most effectively achieved through the reaction of a primary amine with cyanogen azide.^[6] This method offers a direct and high-yielding pathway to the desired product.

Rationale of Synthetic Choice

The [3+2] cycloaddition between an azide and a nitrile is the most common route to the tetrazole core.^{[2][7]} The selected protocol is a variation of this principle, where cyanogen azide (N_3CN) serves as the azide-nitrile synthon, reacting directly with ethylamine. This approach is chosen for its efficiency and atom economy in constructing the target molecule in a single, well-controlled step.

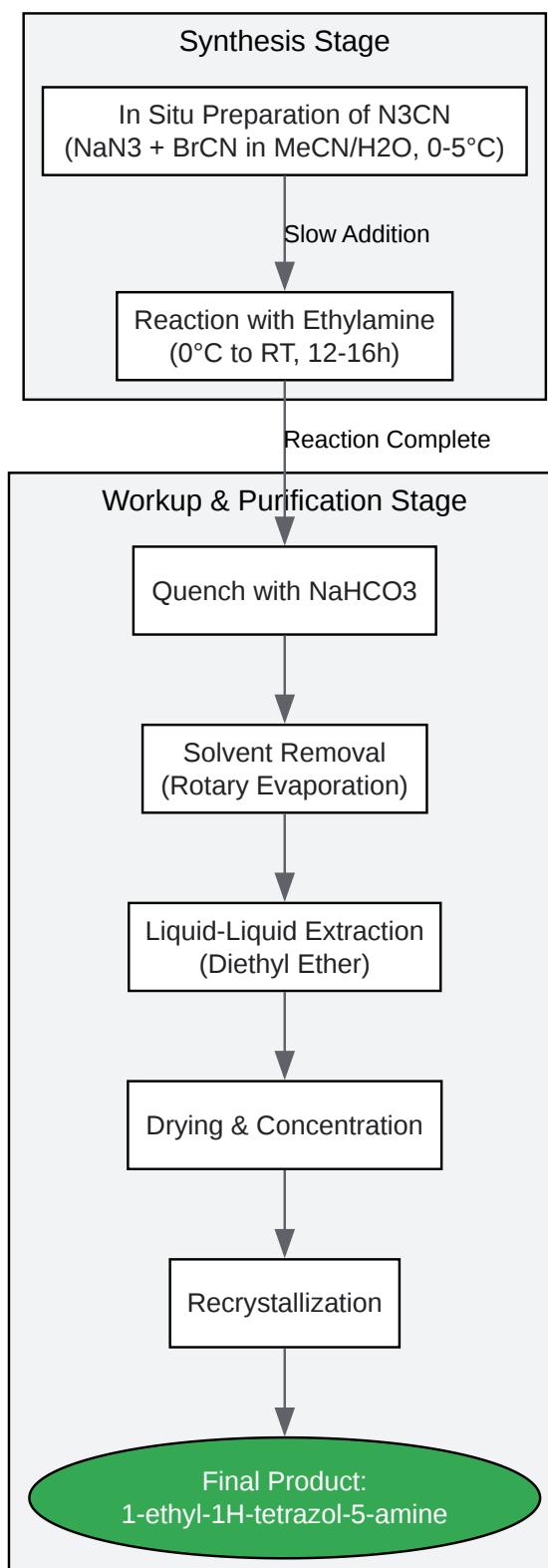
Detailed Experimental Protocol

Materials:

- Ethylamine ($\text{C}_2\text{H}_5\text{NH}_2$)
- Cyanogen Bromide (BrCN)
- Sodium Azide (NaN_3)
- Acetonitrile (CH_3CN), anhydrous
- Deionized Water
- Diethyl Ether
- Sodium Bicarbonate (NaHCO_3)
- Magnesium Sulfate (MgSO_4), anhydrous

Procedure:

- Preparation of Cyanogen Azide (In Situ):


- Safety First: This step must be performed in a well-ventilated fume hood behind a blast shield. Cyanogen azide is explosive and should not be isolated.
- In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve sodium azide (1.2 equivalents) in a minimal amount of water.
- Add acetonitrile to the flask. Cool the resulting slurry to 0-5 °C in an ice bath.
- Slowly add a solution of cyanogen bromide (1.0 equivalent) in acetonitrile via the dropping funnel over 1 hour, maintaining the temperature below 5 °C. The reaction is exothermic.
- Stir the resulting mixture for an additional 2 hours at 0-5 °C. The product is a solution of cyanogen azide in acetonitrile.

- Formation of **1-ethyl-1H-tetrazol-5-amine**:
- To the cold (0-5 °C) cyanogen azide solution, slowly add ethylamine (1.1 equivalents) dropwise.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Workup and Purification:
- Once the reaction is complete, carefully quench any unreacted cyanogen azide by adding a saturated solution of sodium bicarbonate.
- Filter the mixture to remove any inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the acetonitrile.
- Extract the resulting aqueous residue with diethyl ether (3 x 50 mL).
- Combine the organic layers, dry over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure to yield the crude product.

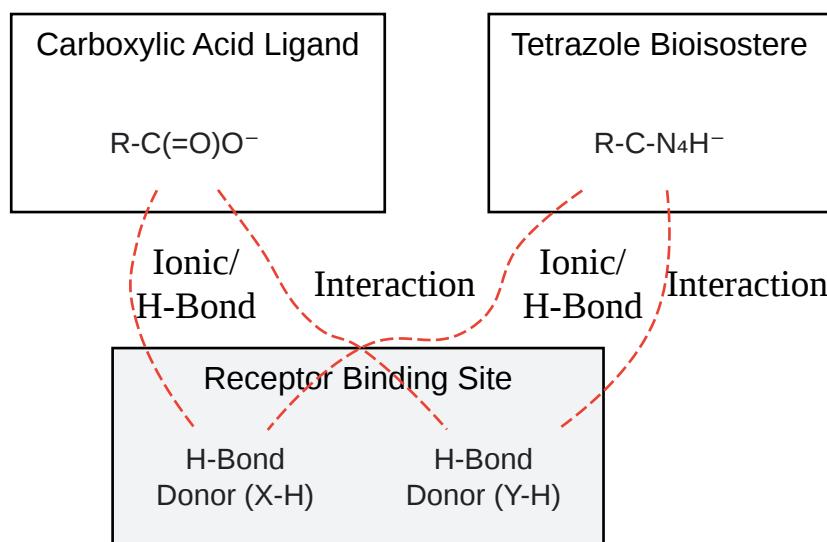
- Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure **1-ethyl-1H-tetrazol-5-amine** as a white solid.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-ethyl-1H-tetrazol-5-amine**.

Core Application in Drug Development: The Bioisostere Principle


The primary utility of **1-ethyl-1H-tetrazol-5-amine** is as a synthon for molecules where the tetrazole ring functions as a non-classical bioisostere of a carboxylic acid group.[\[2\]](#) This substitution is a powerful strategy in drug design to overcome common liabilities associated with carboxylic acids.

Why is this substitution advantageous?

- **Metabolic Stability:** Carboxylic acids can be susceptible to metabolic reduction or conjugation (e.g., glucuronidation), leading to rapid clearance. The aromatic tetrazole ring is significantly more resistant to such metabolic pathways, thereby increasing the drug's half-life and bioavailability.[\[3\]](#)
- **Improved pKa Profile:** The pKa of a 5-substituted-1H-tetrazole is typically around 5-6, which is comparable to that of a carboxylic acid (pKa ~4-5). This ensures that the tetrazole is also ionized at physiological pH (7.4), allowing it to engage in similar ionic interactions with biological receptors.
- **Enhanced Lipophilicity:** The tetrazole moiety can increase the overall lipophilicity of a molecule compared to a carboxylic acid. This can improve membrane permeability and absorption, leading to better oral bioavailability.
- **Receptor Interaction:** The tetrazolate anion has a delocalized charge distributed over four nitrogen atoms, compared to the more localized charge on a carboxylate's two oxygen atoms. This diffuse charge cloud can still effectively participate in the hydrogen bonding and ionic interactions required for receptor binding.[\[2\]](#)

This principle is famously exploited in Angiotensin II Receptor Blockers (ARBs) like losartan and valsartan, where a tetrazole group replaced a carboxylic acid to enhance the drug's pharmacokinetic profile.[\[3\]](#)

Visualization of Bioisosteric Interaction

[Click to download full resolution via product page](#)

Caption: Tetrazole as a bioisostere for a carboxylic acid at a receptor.

Safety, Handling, and Storage

As with any nitrogen-rich heterocyclic compound, **1-ethyl-1H-tetrazol-5-amine** should be handled with appropriate care.

- **Handling:** Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Avoid creating dust.[8]
- **Fire Safety:** The compound is a flammable solid.[9] Keep away from heat, sparks, open flames, and other sources of ignition.[8][10] Use appropriate extinguishing media such as water spray, dry chemical, or carbon dioxide foam.[8]
- **Stability:** Stable under recommended storage conditions. However, tetrazoles can form sensitive, explosive compounds with certain metals. Avoid contact with strong oxidizing agents.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][8] Recommended storage temperature is between 2-8°C.[3]

Conclusion

1-ethyl-1H-tetrazol-5-amine is more than just a chemical intermediate; it is a testament to the power of rational drug design. Its value is derived from the unique properties of the tetrazole ring, which serves as a highly effective bioisostere for the carboxylic acid group, imparting enhanced metabolic stability and favorable pharmacokinetic properties to drug candidates. A firm grasp of its synthesis, characterization, and the chemical principles behind its application is essential for scientists aiming to leverage the full potential of this versatile building block in the development of next-generation therapeutics.

References

- National Center for Biotechnology Information (2024). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. PubChem.
- Lalithamba, H.S., et al. (2022). Nano CaO: Synthesis, characterization, and application as an efficient catalyst for the preparation of tetrazole analogues of protected amino acids. Scientia Iranica.
- National Center for Biotechnology Information (2013). Tetrazolium Compounds: Synthesis and Applications in Medicine. PubMed Central.
- MDPI (2022). Effect of 5-Amino-1H-Tetrazole on Combustion Pyrolysis Characteristics and Kinetics of a Combustion Tear Gas Mixture.
- National Center for Biotechnology Information (n.d.). 1-methyl-1H-tetrazol-5-amine. PubChem.
- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl₄.SiO₂. South African Journal of Chemistry.
- National Center for Biotechnology Information (2019). Tetrazoles via Multicomponent Reactions. PubMed Central.
- Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl₄.SiO₂. SciELO South Africa.
- ACS Omega (2024). Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM) and DFT Calculations.
- Organic Chemistry Portal (n.d.). 1H-Tetrazole synthesis.
- Wikipedia (n.d.). 5-Aminotetrazole.
- Cheméo (n.d.). 1H-Tetrazol-5-amine.
- Bentham Science (n.d.). One Pot Synthesis, Characterization, DFT Studies and AIM Analyses of Ethyl-1-aryl-1H-tetrazole-5-carboxylate.

- Al-Nahrain Journal of Science (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
- National Institute of Standards and Technology (n.d.). 1H-Tetrazol-5-amine. NIST WebBook.
- Google Patents (1995). US5451682A - Method for synthesizing 5-aminotetrazole.
- ResearchGate (n.d.). ^1H -NMR data of the tetrazole compounds.
- National Center for Biotechnology Information (n.d.). Aminotetrazole. PubChem.
- MySkinRecipes (n.d.). **1-ETHYL-1H-TETRAZOL-5-AMINE**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-ETHYL-1H-TETRAZOL-5-AMINE [myskinrecipes.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
- 9. 1-methyl-1H-tetrazol-5-amine | C₂H₅N₅ | CID 138492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-Aminotetrazole - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [1-ethyl-1H-tetrazol-5-amine CAS number 65258-53-9]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183018#1-ethyl-1h-tetrazol-5-amine-cas-number-65258-53-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com